molecular formula C18H27N3O4S B11112805 ethyl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate

ethyl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11112805
M. Wt: 381.5 g/mol
InChI Key: FTZSXEVAIXKCHV-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and several functional groups that contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the carbamoyl, cyclohexyl(methyl)amino, and acetamido groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and other functional groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Functional groups on the thiophene ring can be substituted with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with functional groups that confer similar chemical reactivity and potential biological activity. Examples include:

  • ETHYL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C18H27N3O4S

Molecular Weight

381.5 g/mol

IUPAC Name

ethyl 5-carbamoyl-2-[[2-[cyclohexyl(methyl)amino]acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H27N3O4S/c1-4-25-18(24)14-11(2)15(16(19)23)26-17(14)20-13(22)10-21(3)12-8-6-5-7-9-12/h12H,4-10H2,1-3H3,(H2,19,23)(H,20,22)

InChI Key

FTZSXEVAIXKCHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN(C)C2CCCCC2

Origin of Product

United States

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